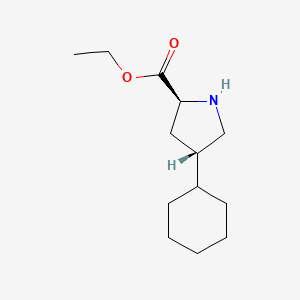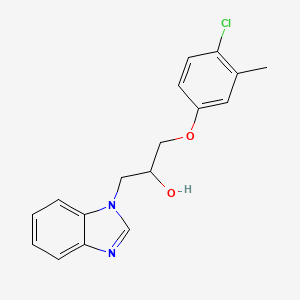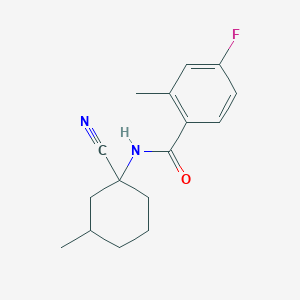![molecular formula C8H8BrN3 B2558884 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2567504-72-5](/img/structure/B2558884.png)
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
The primary target of the compound 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine, also known as EN300-27694099, is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This interaction results in the inhibition of the proliferation of certain cell lines .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The action of this compound affects these pathways by inhibiting TRKs .
Pharmacokinetics
The compound this compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the proliferation of certain cell lines . For instance, it has been shown to inhibit the proliferation of the Km-12 cell line .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary depending on the specific substituents present on the pyrazolopyridine scaffold .
Cellular Effects
Some pyrazolopyridine derivatives have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired pyrazolopyridine system . Another method involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, which undergoes a series of reactions to form the pyrazolopyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to improve the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBHGNURHMVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)



![2-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2558810.png)


![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)

![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide](/img/structure/B2558821.png)


